molecular formula C7H9NO B1438199 2-(Furan-2-yl)azetidine CAS No. 777886-82-5

2-(Furan-2-yl)azetidine

Cat. No. B1438199
M. Wt: 123.15 g/mol
InChI Key: FXSBCJGVJOJKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-(Furan-2-yl)azetidine can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the geometrical and vibrational properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Furan-2-yl)azetidine can be determined using various techniques. For example, its melting point, boiling point, and density can be determined .

Scientific Research Applications

Synthesis of Azetidines

  • Scientific Field : Organic Chemistry
  • Summary of Application : The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
  • Methods of Application : This approach can be considered among the most efficient methods for the rapid assembly of small rings as it typically proceeds in a single synthetic operation with high regio- and stereoselectivity .
  • Results or Outcomes : Despite its efficiency, the application of the aza Paternò–Büchi reaction has been met with limited success due to inherent challenges associated with this approach .

Antibacterial Activity of Furan Derivatives

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Furan derivatives have taken on a special position in the realm of medicinal chemistry. They have been used in the search for new drugs due to their remarkable therapeutic efficacy .
  • Methods of Application : The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .
  • Results or Outcomes : Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Future Directions

The future directions for the research and development of 2-(Furan-2-yl)azetidine could involve exploring its potential applications in various fields such as medicinal chemistry, given the wide range of biological activities exhibited by azetidines .

properties

IUPAC Name

2-(furan-2-yl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-7(9-5-1)6-3-4-8-6/h1-2,5-6,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSBCJGVJOJKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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